N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentyl, methyl, and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can form the thiazole ring, which is then further functionalized .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the cyclopentyl group, which may affect its biological activity.
N-cyclopentyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the methyl group, potentially altering its chemical properties.
N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the phenyl group, which can influence its interaction with biological targets
Uniqueness
N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its potential therapeutic applications, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a thiazole ring fused with a carboxamide group, along with a cyclopentyl substituent and a phenylcarbamoyl moiety. These structural components contribute to its unique biological properties, making it a candidate for various pharmacological applications.
This compound has been primarily studied for its role as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. By inhibiting SCD, the compound can alter lipid profiles, which may have implications for managing metabolic disorders and obesity . Additionally, its structural characteristics suggest potential anticancer activity, particularly against specific cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) accumulation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HepG-2 | 35.58 | Induction of apoptosis via ROS |
MCF-7 | 25.00 | Cell cycle arrest in G0/G1 phase |
HCT-116 | 30.00 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound's inhibition of SCD is particularly noteworthy. This enzyme plays a critical role in fatty acid metabolism, and its inhibition can lead to beneficial changes in lipid profiles associated with metabolic diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on HepG-2 cells, treatment resulted in a notable increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase. This suggests that the compound effectively halts cell cycle progression, thereby inhibiting cancer cell proliferation .
Case Study 2: Lipid Metabolism Modulation
Another study focused on the compound's ability to modulate lipid metabolism through SCD inhibition. The results indicated significant alterations in lipid profiles in treated subjects, suggesting potential applications in obesity management and metabolic disorder therapies .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
- In Vivo Studies: Evaluating the therapeutic efficacy and safety profile in animal models.
- Structural Modifications: Synthesizing derivatives to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C16H18N2OS |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-11-14(15(19)18-13-9-5-6-10-13)20-16(17-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,18,19) |
InChI Key |
WKUCHBGDOUVQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.